

An In-depth Technical Guide to the Physical Properties of 3-Hydroxythiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophen-3-ol*

Cat. No.: *B168786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiophene, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. Thiophene derivatives are integral components of numerous FDA-approved drugs, highlighting the significance of this heterocyclic system in pharmaceutical research and development.^[1] This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxythiophene, with a focus on its tautomeric nature, experimental methodologies for its characterization, and its relevance in the context of drug discovery.

Tautomerism: A Core Chemical Feature

A critical aspect of 3-hydroxythiophene's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).^[2] This equilibrium is highly dependent on the solvent environment. The study of this tautomerism is crucial for understanding the molecule's reactivity, stability, and potential biological interactions.

The tautomeric equilibrium between 3-hydroxythiophene and thiophen-3(2H)-one can be visualized as follows:

Caption: Tautomeric equilibrium of 3-hydroxythiophene.

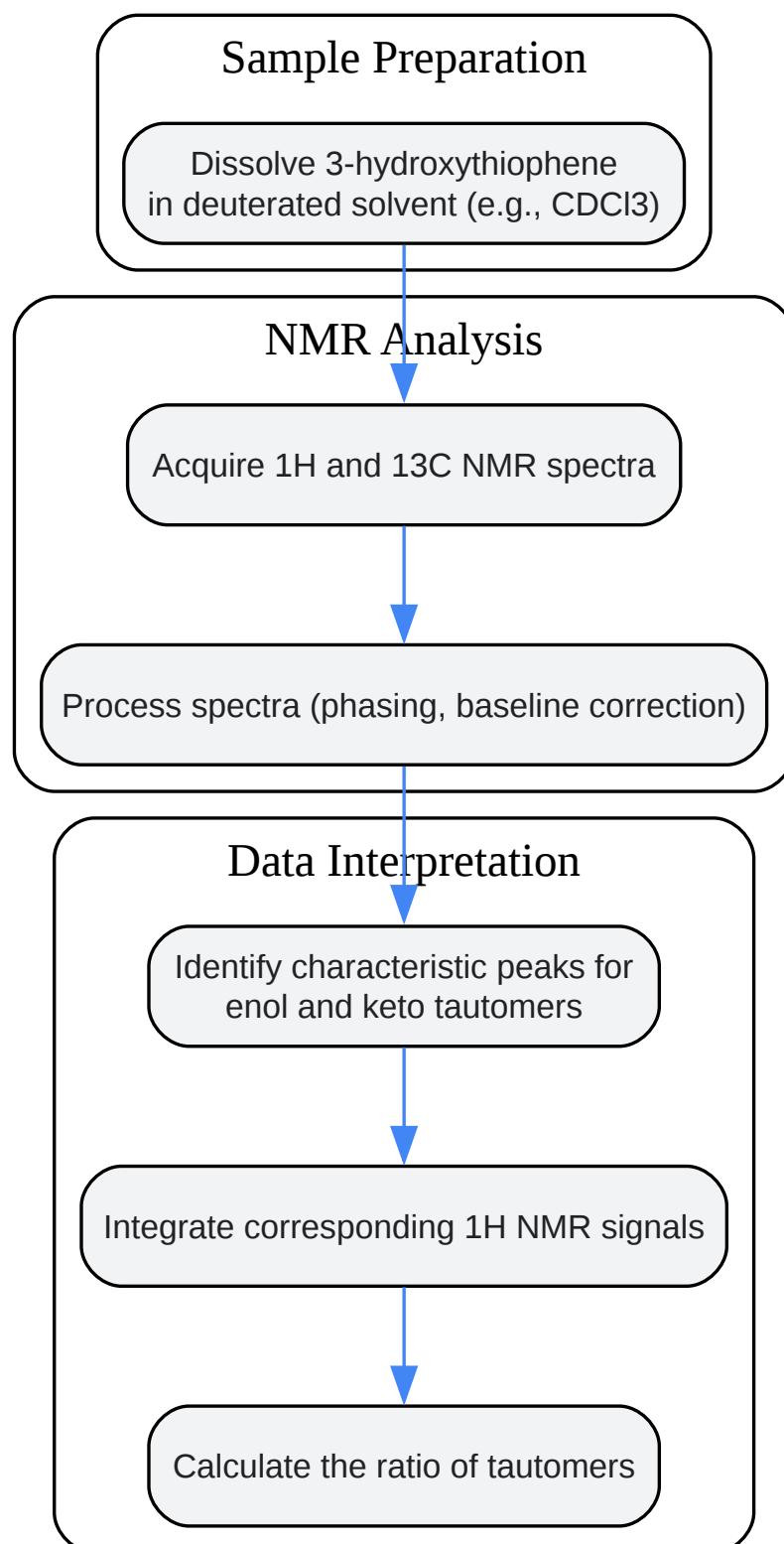
Physical Properties

Due to the inherent instability of the parent 3-hydroxythiophene, which can spontaneously dimerize, experimental data on its physical properties are scarce.^[2] Much of the available data pertains to its more stable derivatives. The following table summarizes key physical properties for 3-hydroxythiophene and some of its derivatives.

Property	3-Hydroxythiophene	3-Methoxythiophene	3-Acetoxythiophene	Methyl 3-hydroxythiophene-2-carboxylate	3-Hydroxythiophene-2-carbaldehyde
Molecular Formula	C ₄ H ₄ OS	C ₅ H ₆ OS	C ₆ H ₆ O ₂ S	C ₆ H ₆ O ₃ S ^[3] ^[4]	C ₅ H ₄ O ₂ S ^[5]
Molecular Weight	100.14 g/mol	114.16 g/mol	142.17 g/mol	158.18 g/mol ^[3]	128.15 g/mol ^[5]
Melting Point	Data not available	Data not available	Data not available	38-43 °C (lit.) ^[3]	Data not available
Boiling Point	Data not available	65–67 °C (0.1 Torr) ^[6]	68–69 °C (0.2 Torr) ^[6]	Data not available	Data not available
Density	Data not available	Data not available	Data not available	Data not available	Data not available
pKa	Data not available	Data not available	Data not available	Data not available	Data not available
Solubility	Soluble in organic solvents like CDCl ₃ and d ₆ -DMSO for NMR studies ^[7]	Data not available	Data not available	Data not available	Data not available
Appearance	Unstable	Colorless liquid	Colorless liquid	White to pale yellow solid ^[4]	Data not available

Experimental Protocols

Determination of Tautomeric Equilibrium by NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the tautomeric equilibrium of 3-hydroxythiophene in different solvents.[8][9]

Objective: To determine the relative ratio of the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) tautomers in a given solvent.

Methodology:

- Sample Preparation: A solution of freshly prepared 3-hydroxythiophene is made in the deuterated solvent of interest (e.g., CDCl_3 , $d_6\text{-DMSO}$). Due to the compound's instability, preparation and analysis should be conducted promptly at low temperatures if necessary.
- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum of the sample.
 - Identify the distinct signals corresponding to the protons of the enol and keto forms. The aromatic protons of the enol form will have characteristic chemical shifts and coupling constants, differing from the signals of the aliphatic protons in the keto form.[7]
 - Integrate the signals corresponding to a specific proton (or group of protons) in each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers in the solution.
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum to further confirm the presence of both tautomers.
 - The enol form will show characteristic signals for sp^2 -hybridized carbons in the aromatic ring, while the keto form will exhibit a signal for a carbonyl carbon ($\text{C}=\text{O}$) at a significantly downfield chemical shift.[7]

The following workflow illustrates the process of analyzing the tautomeric equilibrium using NMR.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of tautomerism.

Relevance in Drug Development and Signaling Pathways

While direct studies on the involvement of 3-hydroxythiophene in specific signaling pathways are limited, the broader class of thiophene-containing molecules plays a significant role in drug discovery. The thiophene ring is a bioisostere of the benzene ring and can be found in a variety of drugs with diverse therapeutic actions.[\[1\]](#)

The metabolism of thiophene-containing drugs can be mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.[\[10\]](#) These metabolites can be responsible for both the therapeutic effects and the potential toxicity of the drugs. For instance, the antiplatelet drugs Ticlopidine and Clopidogrel, which contain a thiophene moiety, are prodrugs that require metabolic activation to an active metabolite that irreversibly inhibits the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[\[10\]](#)[\[11\]](#)

Furthermore, derivatives of benzo[b]thiophene have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in cancer cell proliferation and survival.[\[12\]](#) Although this is not 3-hydroxythiophene itself, it highlights the potential for thiophene scaffolds to interact with important biological signaling cascades.

The ability of the hydroxyl group in 3-hydroxythiophene to act as a hydrogen bond donor and acceptor, combined with the electronic properties of the thiophene ring, makes it an interesting pharmacophore for designing molecules that can interact with biological targets such as enzymes and receptors. Further research is warranted to explore the specific interactions of 3-hydroxythiophene and its derivatives with various signaling pathways to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]
- 4. Methyl 3-hydroxythiophene-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Hydroxythiophene-2-carbaldehyde | C5H4O2S | CID 135742153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Hydroxythiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168786#physical-properties-of-3-hydroxythiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com